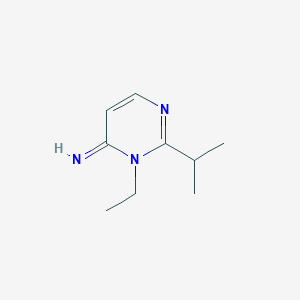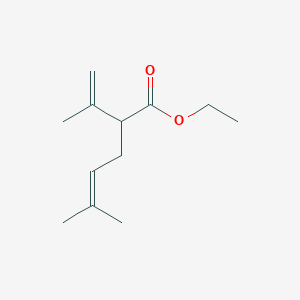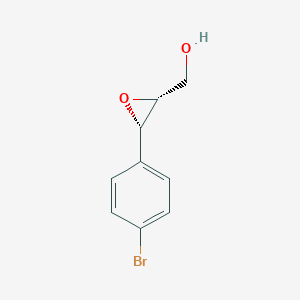
1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt, also known as CDCA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDCA is a water-soluble compound that belongs to the class of sulfonic acids and is widely used as a chelating agent and a stabilizer in various industrial processes.
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt has been extensively studied for its potential applications in various fields. It is widely used as a chelating agent in analytical chemistry, where it is used to separate metal ions from complex mixtures. 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt has also been used as a stabilizer in various industrial processes, such as the production of rubber and plastics. In addition, 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Wirkmechanismus
1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt works by chelating metal ions, which can lead to the inhibition of various enzymes and proteins. This can have a significant impact on various biological processes, such as DNA replication and protein synthesis. 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt has also been shown to have antioxidant properties, which can help reduce oxidative stress in cells.
Biochemical and physiological effects:
1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt has also been shown to have neuroprotective effects, which can help reduce the risk of neurodegenerative diseases. In addition, 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt has been shown to have anti-inflammatory properties, which can help reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt has several advantages for lab experiments. It is water-soluble, which makes it easy to dissolve in various solvents. It is also stable under various conditions, which makes it easy to store and transport. However, 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt has some limitations for lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt can interfere with the activity of some enzymes and proteins, which can affect the results of certain experiments.
Zukünftige Richtungen
1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt has several potential future directions for research. It has been suggested that 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt could be used as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt could also be used as a chelating agent in various industrial processes, such as the production of electronic devices. In addition, 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt could be used as a tool for studying various biological processes, such as DNA replication and protein synthesis.
Conclusion:
In conclusion, 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt has been optimized to produce high yields of pure 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt. 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt has been extensively studied for its potential applications in various fields, including analytical chemistry, industrial processes, and medicine. 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt works by chelating metal ions, which can lead to the inhibition of various enzymes and proteins. 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt has several advantages for lab experiments, but also has some limitations. 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt has several potential future directions for research, including its use as a therapeutic agent and a tool for studying various biological processes.
Synthesemethoden
The synthesis of 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt involves the reaction of sodium hydroxide with cyclohexylamine to form cyclohexylamine hydrochloride. This is then reacted with carbon disulfide to produce cyclohexyl dithiocarbamate. The final step involves the reaction of cyclohexyl dithiocarbamate with 1-propanesulfonic acid to form 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt. The synthesis method has been optimized to produce high yields of pure 1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt.
Eigenschaften
CAS-Nummer |
112805-09-1 |
|---|---|
Produktname |
1-Propanesulfonic acid, 3-(cyclohexyl(dithiocarboxy)amino)-2-hydroxy-, disodium salt |
Molekularformel |
C10H17NNa2O4S3 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
disodium;3-[cyclohexyl(sulfidocarbothioyl)amino]-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C10H19NO4S3.2Na/c12-9(7-18(13,14)15)6-11(10(16)17)8-4-2-1-3-5-8;;/h8-9,12H,1-7H2,(H,16,17)(H,13,14,15);;/q;2*+1/p-2 |
InChI-Schlüssel |
IZLADCGWJCIMMX-UHFFFAOYSA-L |
SMILES |
C1CCC(CC1)N(CC(CS(=O)(=O)[O-])O)C(=S)[S-].[Na+].[Na+] |
Kanonische SMILES |
C1CCC(CC1)N(CC(CS(=O)(=O)[O-])O)C(=S)[S-].[Na+].[Na+] |
Synonyme |
CAPSO-DTC N-cyclohexyl-N-(2-hydroxy-3-sulfonatopropyl)dithiocarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)



![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)



![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)
